1,5-Bis(4-amidinophenoxy)-2-pentanol 1,5-Bis(4-amidinophenoxy)-2-pentanol
Brand Name: Vulcanchem
CAS No.: 133991-32-9
VCID: VC21147816
InChI: InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23)
SMILES: C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol

1,5-Bis(4-amidinophenoxy)-2-pentanol

CAS No.: 133991-32-9

Cat. No.: VC21147816

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis(4-amidinophenoxy)-2-pentanol - 133991-32-9

Specification

CAS No. 133991-32-9
Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
IUPAC Name 4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23)
Standard InChI Key IIPIRIZROMSNPV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O
Canonical SMILES C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator